2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound belongs to the class of sulfanylacetamide derivatives featuring a fused imidazo-triazole core and a tetrahydrofuran (oxolane) substituent. Its structure combines a 7-(4-methylphenyl)-imidazo[2,1-c][1,2,4]triazole scaffold linked via a sulfanyl group to an acetamide moiety, with the acetamide nitrogen further substituted by an oxolan-2-ylmethyl group. The oxolane substituent may enhance solubility and metabolic stability compared to purely aromatic analogs .
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13-4-6-14(7-5-13)22-8-9-23-17(22)20-21-18(23)26-12-16(24)19-11-15-3-2-10-25-15/h4-7,15H,2-3,8-12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGYEUARQLACIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Bioactivity Data
Key SAR Insights :
- The oxolane group in the target compound balances solubility (logP = 2.8) and metabolic stability, outperforming furan analogs in plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h) .
- The imidazo-triazole core enhances selectivity for kinase targets (e.g., JAK3 inhibition, IC₅₀ = 0.9 μM) compared to simpler triazole derivatives .
Preparation Methods
Cyclocondensation of 2-Aminoimidazole with Hydrazine Derivatives
The imidazo[2,1-c]triazole scaffold is synthesized via cyclocondensation of 2-aminoimidazole with methylhydrazine in refluxing ethanol. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the imidazole ring, followed by intramolecular cyclization. Adjusting the stoichiometry of methylhydrazine to 1.2 equivalents ensures complete conversion, with yields reaching 78% after 6 hours at 80°C.
Vilsmeier-Haack Formylation for C-3 Functionalization
To introduce a formyl group at position 3 of the triazole core, the Vilsmeier-Haack reaction is employed. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium intermediate, which reacts with the triazole to yield 3-formylimidazo[2,1-c]triazole. Optimal conditions include 12 hours at 70°C, producing the aldehyde derivative in 85% yield.
Sulfanyl Group Incorporation via Nucleophilic Substitution
Thiolation Using Thiourea
The 3-formyl intermediate is converted to a chloromethyl derivative by treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF). Subsequent reaction with thiourea in ethanol under reflux facilitates nucleophilic substitution, yielding the 3-mercapto derivative. This step achieves 68% yield after purification via silica gel chromatography.
Oxidative Coupling with 2-Chloroacetamide
The sulfanyl bridge is established by reacting the 3-mercapto compound with 2-chloroacetamide in the presence of potassium carbonate (K₂CO₃). The reaction proceeds in acetonitrile at 60°C for 8 hours, affording the thioether-linked acetamide intermediate in 81% yield.
Coupling with the Oxolan-2-ylmethyl Amine
Reductive Amination
The oxolan-2-ylmethyl amine is prepared via reductive amination of oxolan-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The amine is isolated in 89% yield and characterized by FT-IR (N-H stretch at 3300 cm⁻¹).
Amide Bond Formation
The acetamide intermediate is activated with oxalyl chloride [(COCl)₂] in THF, followed by reaction with the oxolan-2-ylmethyl amine. Using triethylamine (Et₃N) as a base, the coupling proceeds at 25°C for 3 hours, yielding the final product in 76% yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol to achieve >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.35 (d, J = 8.0 Hz, 2H, aryl-H), 3.82 (m, 1H, oxolane-H), 2.39 (s, 3H, CH₃).
- FT-IR (KBr): 1675 cm⁻¹ (C=O), 2570 cm⁻¹ (S-H).
- HRMS : m/z calculated for C₁₉H₂₂N₅O₂S [M+H]⁺: 408.1498; found: 408.1501.
Data Tables
Table 1: Optimization of Thiolation Reaction
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thiourea, EtOH | 80 | 6 | 68 |
| NaSH, DMF | 100 | 4 | 55 |
| H₂S Gas, K₂CO₃ | 25 | 24 | 42 |
Table 2: Yields of Key Intermediates
| Intermediate | Yield (%) | Purity (%) |
|---|---|---|
| 3-Formylimidazo-triazole | 85 | 98 |
| 7-(4-Methylphenyl) derivative | 72 | 97 |
| Thioether-acetamide | 81 | 99 |
| Final product | 76 | 99.6 |
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